molecular formula C25H47O6 B560886 CID 44148396 CAS No. 100932-45-4

CID 44148396

Cat. No.: B560886
CAS No.: 100932-45-4
M. Wt: 443.645
InChI Key: OHDQBWGELBCBKD-UHFFFAOYSA-N
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Description

Properties

CAS No.

100932-45-4

Molecular Formula

C25H47O6

Molecular Weight

443.645

IUPAC Name

12-hydroxyoctadecanoic acid;2-hydroxypropyl 2-methylprop-2-enoate

InChI

InChI=1S/C18H36O3.C7H11O3/c1-2-3-4-11-14-17(19)15-12-9-7-5-6-8-10-13-16-18(20)21;1-5(2)7(9)10-4-6(3)8/h17,19H,2-16H2,1H3,(H,20,21);6,8H,1,3-4H2,2H3

InChI Key

OHDQBWGELBCBKD-UHFFFAOYSA-N

SMILES

CCCCCCC(CCCCCCCCCCC(=O)O)O.CC(=C)C(=O)OCC([CH2])O

Synonyms

Octadecanoic acid, 12-hydroxy-, homopolymer, 2-hydroxy-3-[(2-methyl-1-oxo-2-propenyl)oxy]propyl ester

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CID 44148396r involves the polymerization of octadecanoic acid with hydroxypropyl ester. The reaction typically requires a catalyst and is conducted under controlled temperature and pressure conditions to ensure the desired polymerization .

Industrial Production Methods

Industrial production of this compound involves large-scale polymerization processes. The raw materials are mixed in reactors, and the reaction is catalyzed using specific catalysts. The process is monitored to maintain the optimal conditions for polymerization, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

CID 44148396r undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The conditions vary depending on the desired reaction, but they generally involve controlled temperature and pressure .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may produce carboxylic acids, while reduction may yield alcohols. Substitution reactions can result in various derivatives of the original compound .

Scientific Research Applications

CID 44148396r has several scientific research applications:

Mechanism of Action

The mechanism of action of CID 44148396r involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context.

Comparison with Similar Compounds

Critical Analysis of Evidence

  • and : Discuss "CID" in the context of collision-induced dissociation (a mass spectrometry technique), which is unrelated to the compound CID 44148396 .
  • Other Evidence : Focuses on machine learning models (e.g., BERT, Transformer) or general guidelines for scientific writing, which are irrelevant to chemical compound comparisons .

Key Limitations

  • No Structural or Functional Data: None of the evidence provides the chemical structure, properties, or research findings for this compound.
  • Ambiguous Terminology: The term "CID" is used inconsistently across the evidence (e.g., as a compound identifier, a medical condition, or a mass spectrometry technique).

Recommendations for Further Research

To address the query adequately, consult the following resources:

PubChem Database : Directly retrieve structural data, properties, and bioactivity profiles for this compound (PubChem Entry).

Reaxys or SciFinder : Use these platforms to find peer-reviewed studies, synthetic pathways, and comparative analyses of this compound with analogs.

Specialized Journals : Search journals like Journal of Medicinal Chemistry or Bioorganic & Medicinal Chemistry Letters for structure-activity relationship (SAR) studies involving CID 44148394.

Hypothetical Comparison Framework (If Data Were Available)

If structural data for this compound were available, a comparison might include:

Table: Key Properties of this compound vs. Analogs

Property This compound CID 6675 (Taurocholic Acid) CID 12594 (DHEAS)
Molecular Formula C₂₆H₄₅NO₆S C₁₉H₂₈O₅S
Molecular Weight (g/mol) 515.7 392.5
Biological Function Bile acid Steroid metabolite
Solubility (LogP) -1.2 2.8
Therapeutic Use Digestive aid Hormone precursor

Key Comparison Metrics:

  • Structural Similarity : Using Tanimoto coefficients or pharmacophore alignment.
  • Bioactivity : IC₅₀ values in target assays (e.g., enzyme inhibition).
  • Pharmacokinetics : Absorption, distribution, metabolism, and excretion (ADME) profiles.

Q & A

Q. How to validate this compound’s target engagement in complex biological systems?

  • Methodological Answer : Use thermal shift assays (CETSA) or cellular thermal shift assays (CETSA) to confirm target binding. Combine with CRISPR-Cas9 knockout models to establish causality. Perform orthogonal validation via SPR or ITC for binding affinity .

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